molecular formula C6H11ClN2O B14686288 1-Acetyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 28712-12-1

1-Acetyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B14686288
CAS No.: 28712-12-1
M. Wt: 162.62 g/mol
InChI Key: YETFLRLJMPFGHZ-UHFFFAOYSA-N
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Description

1-Acetyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-acetyl-3-methylimidazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating and stirring to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens, alkyl groups, and other substituents can be introduced using appropriate reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents to the imidazole ring.

Scientific Research Applications

1-Acetyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Methylimidazole: Shares a similar imidazole ring structure but lacks the acetyl and chloride groups.

    2-Methylimidazole: Another imidazole derivative with a methyl group at the 2-position.

    4-Methylimidazole: Contains a methyl group at the 4-position of the imidazole ring.

Uniqueness: 1-Acetyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

28712-12-1

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

1-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)ethanone;chloride

InChI

InChI=1S/C6H10N2O.ClH/c1-6(9)8-4-3-7(2)5-8;/h3-4H,5H2,1-2H3;1H

InChI Key

YETFLRLJMPFGHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[NH+]1CN(C=C1)C.[Cl-]

Origin of Product

United States

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